N,N'-DME-N-PEG2-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DME-N-PEG2-tert-butyl ester typically involves the reaction of polyethylene glycol (PEG) with methylamine and tert-butyl ester. The methylamine group can undergo amide coupling with carboxylic acids or their activated esters, while the tert-butyl ester group can be hydrolyzed to form a free acid for a second amide coupling with amine-bearing biomolecules .
Industrial Production Methods
Industrial production of N,N’-DME-N-PEG2-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N’-DME-N-PEG2-tert-butyl ester undergoes various chemical reactions, including:
Amide Coupling: The methylamine group reacts with carboxylic acids or activated esters to form amides.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form a free acid.
Common Reagents and Conditions
Amide Coupling: Common reagents include carboxylic acids, activated esters, and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrolysis: Acidic or basic conditions are used to hydrolyze the tert-butyl ester group.
Major Products
Amide Coupling: The major product is an amide bond formed between the methylamine group and the carboxylic acid.
Hydrolysis: The major product is a free acid formed from the tert-butyl ester group.
Scientific Research Applications
N,N’-DME-N-PEG2-tert-butyl ester is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of N,N’-DME-N-PEG2-tert-butyl ester involves its ability to form stable amide bonds through amide coupling reactions. The methylamine group reacts with carboxylic acids or activated esters to form amides, while the tert-butyl ester group can be hydrolyzed to form a free acid for further coupling reactions. These properties make it a valuable reagent in various chemical and biological applications .
Comparison with Similar Compounds
N,N’-DME-N-PEG2-tert-butyl ester can be compared with other PEG-based linkers and reagents, such as:
NHS-PEG: Contains an N-hydroxysuccinimide (NHS) ester group for amide coupling.
MAL-PEG: Contains a maleimide group for thiol-reactive conjugation.
Biotin-PEG: Contains a biotin group for affinity-based applications
N,N’-DME-N-PEG2-tert-butyl ester is unique due to its combination of methylamine and tert-butyl ester end groups, providing dual functionality for amide coupling and hydrolysis reactions .
Biological Activity
N,N'-DME-N-PEG2-Boc is a polyethylene glycol (PEG)-based linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in targeted protein degradation, a novel therapeutic strategy that has garnered significant attention in drug discovery and development. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₃₂N₂O₄
- Molecular Weight : 304.43 g/mol
- CAS Number : 2279944-69-1
This compound is characterized by its stability and solubility in various solvents, making it suitable for biological applications. The PEG component enhances solubility and bioavailability, which are critical for the efficacy of PROTACs in cellular environments .
This compound functions as a linker that connects a ligand to a target protein. The mechanism involves:
- Recruitment of E3 Ligases : The PROTACs synthesized using this linker can recruit E3 ubiquitin ligases to the target protein.
- Ubiquitination : Once recruited, the E3 ligase facilitates the ubiquitination of the target protein.
- Proteasomal Degradation : The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.
This dual-targeting approach allows for selective degradation of proteins involved in various diseases, including cancer .
In Vitro Studies
In vitro studies have demonstrated that PROTACs utilizing this compound can effectively degrade target proteins in various cancer cell lines. For instance, studies indicated that PROTACs targeting androgen receptors (AR) showed significant efficacy in degrading AR in lung cancer models, highlighting the potential of this compound-based PROTACs in oncology .
Case Studies
- Targeting Androgen Receptors :
-
Inhibition of APE1 :
- Another investigation explored compounds related to this compound that inhibited apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair pathways. The findings suggested that modifications to the linker could enhance biological activity against APE1, potentially leading to improved therapeutic outcomes when combined with DNA-damaging agents like temozolomide .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[methyl-[2-(methylamino)ethyl]amino]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)6-10-19-12-13-20-11-9-17(5)8-7-16-4/h16H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROYCYWEWWSVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(C)CCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.